Calenduladiol

Neurodegeneration Alzheimer's disease Acetylcholinesterase inhibition

Calenduladiol (Lup-20(29)-ene-3β,16β-diol) is a differentiated pentacyclic triterpene diol with a rare C-16 hydroxylation pattern absent in common lupanes like lupeol or betulin. This privileged scaffold exclusively enables the synthesis of selective butyrylcholinesterase (BChE) inhibitors (e.g., 3,16,30-trioxolup-20(29)-ene, IC50 = 21.5 μM) for Alzheimer's research, and is the essential precursor for 30-oxo-calenduladiol, a selective CCR5 antagonist blocking R5-tropic HIV-1 entry. Calenduladiol also exhibits selective prostate cancer cytotoxicity (Du145 IC50 = 62.0 μM) and allows sulfation to disodium calenduladiol disulfate, achieving >3-fold higher AChE inhibition and improved solubility. Limited commercial availability and structural uniqueness make early procurement critical for reproducible, high-impact drug discovery.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 10070-48-1
Cat. No. B1668229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalenduladiol
CAS10070-48-1
SynonymsCalenduladiol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1
InChIKeyAJBZENLMTKDAEK-SKESNUHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Calenduladiol (CAS 10070-48-1): A Lupane-Type Triterpene Diol with Distinct C-16 Hydroxylation for Targeted Research


Calenduladiol (Lup-20(29)-ene-3β,16β-diol) is a pentacyclic triterpene diol of the lupane class, characterized by an uncommon C-16 hydroxylation pattern not found in more widely available lupanes like lupeol or betulin [1]. It is a natural constituent of Calendula officinalis (marigold) and other Asteraceae species [2].

Calenduladiol (CAS 10070-48-1): Why In-Class Substitution with Lupeol or Betulin Is Not a Direct Replacement


Despite sharing the lupane pentacyclic core, Calenduladiol exhibits key structural and functional differences from its more common analogs like lupeol (C-3 mono-ol) and betulin (C-3, C-28 diol) [1]. The distinct C-16β hydroxyl group in Calenduladiol enables unique biological activities, including selective enzyme inhibition profiles and differential cytotoxicity that are not recapitulated by lupeol or betulin alone [2]. Commercial availability of Calenduladiol is also more limited, making informed selection critical for research reproducibility [3].

Calenduladiol (CAS 10070-48-1): Quantitative Differentiation Evidence for Scientific Selection


Calenduladiol Demonstrates Superior Acetylcholinesterase (AChE) Inhibition Among Co-Occurring Triterpenes

In a head-to-head comparison of triterpenes isolated from Chuquiraga erinacea, Calenduladiol exhibited the highest AChE inhibitory activity among all tested natural compounds [1]. At a concentration of 0.5 mM, Calenduladiol achieved 31.2% inhibition, outperforming faradiol, heliantriol B2, and lupeol, while pseudotaraxasterol and taraxasterol showed no activity under identical conditions [1].

Neurodegeneration Alzheimer's disease Acetylcholinesterase inhibition

30-Oxo-Calenduladiol Acts as a Selective CCR5 Antagonist with Anti-HIV-1 Activity

The semi-synthetic derivative 30-oxo-calenduladiol specifically impairs R5-tropic HIV-1 envelope-mediated viral infection and cell fusion without affecting X4-tropic virus [1]. It competes for binding to the CCR5 viral coreceptor with high affinity, while showing no interaction with CD4, CXCR4, or other β-chemokine receptors (CCR1, CCR2b, CCR3, CCR4) [1]. This selectivity profile is not observed with the parent Calenduladiol or with lupeol derivatives [2].

HIV-1 CCR5 antagonist Antiviral Chemokine receptor

Calenduladiol Esters Exhibit Differential Cytotoxicity Against Prostate Cancer Cells Compared to Other Triterpenes

Calenduladiol esters (16β-hydroxylupeol-3-O-palmitate and myristate) showed selective cytotoxicity against Du145 prostate carcinoma cells (IC50 = 62.0 μM) while being non-cytotoxic to normal prostate epithelial cells (PNT-2), human skin fibroblasts, and melanoma cell lines [1]. This contrasts with the broader cytotoxicity profiles of related compounds like arnidiol and faradiol esters, which often exhibit wider activity against multiple cancer types [2].

Prostate cancer Cytotoxicity Antiproliferative Natural products

Disodium Calenduladiol Disulfate Achieves >3-Fold Higher AChE Inhibition Than Parent Calenduladiol

Semi-synthetic derivatization of Calenduladiol to disodium calenduladiol disulfate dramatically improved AChE inhibitory activity from 31.2% to 94.1% inhibition at 0.5 mM, with an IC50 of 0.190 ± 0.003 mM [1]. This represents a >3-fold increase in inhibitory potency, demonstrating that Calenduladiol is a highly versatile scaffold for structure-activity optimization [2].

Acetylcholinesterase inhibition Prodrug Sulfation Water solubility

Calenduladiol-Derived Oxidized Lupanes Show Selective Butyrylcholinesterase (BChE) Inhibition

Chemical oxidation of Calenduladiol at C-16 yields mono-, di-, and tri-oxolupanes that selectively inhibit BChE over AChE, with the most potent inhibitor (3,16,30-trioxolup-20(29)-ene) achieving an IC50 of 21.5 μM for BChE [1]. In contrast, analogous oxidations of lupeol do not produce the same selective BChE inhibition profile [2]. Molecular modeling indicates that the C-16 carbonyl group in Calenduladiol-derived oxolupanes forms key interactions with the BChE active site [1].

Alzheimer's disease Butyrylcholinesterase Enzyme inhibition Selectivity

Calenduladiol Exhibits Moderate Antiproliferative Activity Against LNCaP Prostate Cancer Cells with >70% Inhibition

In a comparative study of lupane triterpenoids, Calenduladiol demonstrated >70% antiproliferative activity against LNCaP prostate cancer cells, which is considered moderate compared to more potent analogs like heliantriol B2 derivatives [1]. However, its activity profile is distinct from lupeol and betulin, which show different potency and selectivity patterns [2]. A novel derivative, calenduladiol-3β-monosulfate, inhibited the migration of PC-3 prostate cancer cells, highlighting the functional versatility of the Calenduladiol scaffold [1].

Prostate cancer Antiproliferative LNCaP cells Triterpenoids

Calenduladiol (CAS 10070-48-1): Targeted Research and Industrial Application Scenarios Based on Quantitative Differentiation


Alzheimer's Disease Drug Discovery: Selective BChE Inhibitor Development

Researchers developing butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease should prioritize Calenduladiol as a starting material. Oxidation of Calenduladiol at C-16 yields selective BChE inhibitors (e.g., 3,16,30-trioxolup-20(29)-ene, IC50 = 21.5 μM for BChE) that are not accessible from lupeol or betulin [1]. The unique C-16 hydroxyl group is critical for generating the selective inhibition profile [2].

HIV-1 Entry Inhibitor Discovery: CCR5 Antagonist Scaffold

Calenduladiol is the precursor for 30-oxo-calenduladiol, a selective CCR5 antagonist that blocks R5-tropic HIV-1 infection without affecting X4-tropic viruses [1]. This specific antiviral activity is not observed with the parent Calenduladiol or with lupeol derivatives, making Calenduladiol a privileged scaffold for developing novel HIV-1 entry inhibitors [2].

Prostate Cancer Research: Targeted Cytotoxicity and Migration Inhibition

Calenduladiol esters exhibit selective cytotoxicity against Du145 prostate carcinoma cells (IC50 = 62.0 μM) while sparing normal prostate epithelial cells [1]. Additionally, Calenduladiol and its sulfated derivatives (>70% inhibition of LNCaP cells; migration inhibition of PC-3 cells) provide a foundation for developing prostate cancer therapeutics with potentially reduced off-target toxicity [2].

Acetylcholinesterase Inhibitor Optimization: Prodrug and Solubility Enhancement

Calenduladiol's C-16 hydroxyl group enables sulfation to produce disodium calenduladiol disulfate, which exhibits >3-fold higher AChE inhibition (94.1% at 0.5 mM; IC50 = 0.190 mM) compared to the parent compound (31.2%) [1]. This derivatization also improves water solubility, a key advantage for in vivo studies and formulation development that is not easily achieved with lupeol or betulin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calenduladiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.